1-[6-(Propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid
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Overview
Description
1-[6-(Propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid is a complex organic compound with the molecular formula C18H28N5O9P and a molecular weight of 489.417 g/mol . This compound is known for its unique structure, which includes a purine base linked to a phosphinic acid moiety through a series of ester and ether linkages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(Propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of guanine with isopropyl chloroformate to form the isopropyl ester derivative.
Attachment of the Phosphinic Acid Moiety: The phosphinic acid moiety is introduced through a reaction with a suitable phosphinic acid derivative, such as diisopropyl phosphite.
Esterification and Etherification: The final steps involve esterification and etherification reactions to link the purine base and the phosphinic acid moiety through the desired ester and ether linkages.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[6-(Propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and ether linkages.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-[6-(Propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[6-(Propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects . The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Mono-POC Tenofovir: A similar compound with antiviral properties.
6-Isopropyl Carbamate: Another related compound used in biochemical research.
Uniqueness
1-[6-(Propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C18H28N5O9P |
---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
1-[6-(propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid |
InChI |
InChI=1S/C18H28N5O9P/c1-11(2)31-17(24)22-15-14-16(20-7-19-15)23(8-21-14)6-13(5)29-10-33(26,27)30-9-28-18(25)32-12(3)4/h7-8,11-13H,6,9-10H2,1-5H3,(H,26,27)(H,19,20,22,24) |
InChI Key |
CEFDJALYGKEXAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1=C2C(=NC=N1)N(C=N2)CC(C)OCP(=O)(O)OCOC(=O)OC(C)C |
Origin of Product |
United States |
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